molecular formula C12H13Br2N B598007 4-Bromo-2-propylquinoline hydrobromide CAS No. 1204812-26-9

4-Bromo-2-propylquinoline hydrobromide

Cat. No.: B598007
CAS No.: 1204812-26-9
M. Wt: 331.051
InChI Key: PQSJMEBZUUEYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-propylquinoline hydrobromide is a versatile brominated quinoline derivative offered as a high-purity reagent for research and development purposes. This compound serves as a critical synthetic intermediate, particularly in the field of medicinal chemistry. The bromine atom at the 4-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex chemical architectures . The quinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of pharmacological activities . Researchers are exploring similar bromo-substituted quinolines as precursors in the synthesis of potential anticancer agents. Studies on analogous compounds have demonstrated significant antiproliferative effects against various cancer cell lines and the ability to inhibit enzymes like human topoisomerase I, a recognized target for anticancer therapy . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1204812-26-9

Molecular Formula

C12H13Br2N

Molecular Weight

331.051

IUPAC Name

4-bromo-2-propylquinoline;hydrobromide

InChI

InChI=1S/C12H12BrN.BrH/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9;/h3-4,6-8H,2,5H2,1H3;1H

InChI Key

PQSJMEBZUUEYOX-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=CC=C2C(=C1)Br.Br

Synonyms

4-Bromo-2-propylquinoline hydrobromide

Origin of Product

United States

Q & A

Q. How can conflicting data on the compound’s efficacy in enzyme inhibition assays be reconciled?

  • Methodology : Standardize assay protocols (e.g., substrate concentration, incubation time). Perform kinetic studies (Km/Vmax) to differentiate competitive vs. non-competitive inhibition. Use CRISPR-edited enzyme variants to identify binding sites. Validate with X-ray crystallography if feasible .

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